molecular formula C11H8F3N3O2 B2588032 3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole CAS No. 1001510-37-7

3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

Cat. No. B2588032
CAS RN: 1001510-37-7
M. Wt: 271.199
InChI Key: XPSQVBMMYAASCW-UHFFFAOYSA-N
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Description

3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Structural Characteristics

The structural characteristics of 3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole and its derivatives have been extensively studied, revealing intricate details about their molecular conformation and intermolecular interactions:

  • Molecular Conformation and Planarity

    Certain derivatives like 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile exhibit an L-shaped tricyclic imine structure. The pyrazole ring in this compound is essentially coplanar with the nitro-substituted benzene ring and approximately perpendicular to the trifluoromethyl-substituted ring, indicating a significant dihedral angle between these components (Yang & Li, 2008).

  • Hydrogen Bonding and Crystal Packing

    Compounds such as 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine demonstrate the presence of N—H⋯N and N—H⋯O hydrogen bonds, which contribute to forming sheets in the crystal structure. This highlights the potential of these compounds in designing materials with specific molecular packing and structural properties (Hernández-Ortega et al., 2012).

Magnetic and Energetic Properties

Some derivatives of 3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole exhibit unique magnetic and energetic properties, making them suitable for applications in materials science:

  • Magnetic Relaxation in Heterodinuclear Complexes

    A novel hetero-tri-spin complex incorporating a nitronyl nitroxide biradical ligand and 3d-4f CoII-LnIII system was synthesized. This complex displays slow magnetic relaxation, indicating its potential in magnetic storage applications or as a quantum computing material (Xi et al., 2019).

  • High Thermal and Chemical Stability

    Metal–organic frameworks (MOFs) with pyrazolate-bridged structures exhibit exceptional thermal and chemical stability. Such frameworks have potential applications in catalysis and as advanced materials in extreme environmental conditions (Colombo et al., 2011).

  • Energetic Properties and Explosives

    The synthesis and investigation of nitropyrazole derivatives bearing furazan and trinitromethyl moieties were explored. These compounds show promising explosive properties, indicating their potential use in the development of novel energetic materials (Dalinger et al., 2016).

Pharmaceutical and Biological Applications

While avoiding specific details on drug use and dosage, it's worth noting that some studies have explored the anti-inflammatory potential and novel synthesis routes of these compounds:

  • Synthesis and Anti-inflammatory Potential

    Compounds such as 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles were synthesized and evaluated for their anti-inflammatory activity. These findings highlight the potential pharmaceutical applications of these compounds (Abdellatif et al., 2014).

  • Synthesis of Pyrazole-3-triflones

    The synthesis of pyrazole triflones containing a triflyl group at the 3-position was disclosed, expanding the potential applications of these compounds in the pharmaceutical sector (Das et al., 2018).

properties

IUPAC Name

3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)9-3-1-2-8(6-9)7-16-5-4-10(15-16)17(18)19/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSQVBMMYAASCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

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